molecular formula C23H50I3N3O4 B13740218 (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide CAS No. 17089-58-6

(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide

Cat. No.: B13740218
CAS No.: 17089-58-6
M. Wt: 813.4 g/mol
InChI Key: QYSIQFOWUAUXCQ-UHFFFAOYSA-K
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Description

(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide is a complex quaternary ammonium salt featuring a dimeric cationic structure with triiodide (I₃⁻) counterions. Its molecular architecture comprises two diethylmethylammonium groups bridged by an ethylmethyliminio linker, interspersed with ethylenecarbonyloxy moieties.

Properties

CAS No.

17089-58-6

Molecular Formula

C23H50I3N3O4

Molecular Weight

813.4 g/mol

IUPAC Name

bis[3-[2-[diethyl(methyl)azaniumyl]ethoxy]-3-oxopropyl]-ethyl-methylazanium;triiodide

InChI

InChI=1S/C23H50N3O4.3HI/c1-9-24(6,10-2)18-20-29-22(27)14-16-26(8,13-5)17-15-23(28)30-21-19-25(7,11-3)12-4;;;/h9-21H2,1-8H3;3*1H/q+3;;;/p-3

InChI Key

QYSIQFOWUAUXCQ-UHFFFAOYSA-K

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)CC[N+](C)(CC)CCC(=O)OCC[N+](C)(CC)CC.[I-].[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide involves multiple steps, each requiring specific conditions. The initial step typically involves the reaction of ethylmethylamine with ethylene carbonate to form an intermediate compound. This intermediate is then reacted with diethylmethylamine in the presence of a suitable catalyst to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being investigated for its potential use as an antimicrobial agent and in drug delivery systems. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Ethylmethyliminiobis(((ethylenecarbonyl)oxy)ethylene))bis(diethylmethylammonium) triiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the presence of multiple functional groups in the compound, which allows it to form strong bonds with its targets. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with three classes of structurally or functionally related substances: (1) monomeric quaternary ammonium triiodides, (2) dimeric quaternary ammonium salts, and (3) phosphazene derivatives (as referenced in ).

Structural and Functional Comparison

Table 1: Key Properties of Comparable Compounds

Compound Class Example Compound Molecular Weight (g/mol) Solubility Thermal Stability Antimicrobial Activity (MIC)* Key Applications
Target Compound (Ethylmethyliminiobis...) triiodide ~1,200 (estimated) High (polar solvents) Moderate (~150°C) Hypothetical: Broad-spectrum Disinfection, materials
Monomeric QAC-triiodide Benzalkonium triiodide ~800–900 Moderate Low (~100°C) 10–50 µg/mL (Gram±) Antiseptics, wound care
Dimeric QACs Didecyldimethylammonium chloride ~670 High (aqueous) High (~200°C) 5–20 µg/mL (Gram±) Surface disinfectants
Phosphazene Derivatives Dispirophosphazenes (e.g., 6a/6b) ~600–800 Low (organic) Very High (>250°C) Not applicable Flame retardants, polymers

MIC: Minimum Inhibitory Concentration against common pathogens (e.g., *E. coli, S. aureus).

Key Contrasts

Cationic Complexity: The target compound’s dimeric structure with ethylenecarbonyloxy linkers distinguishes it from simpler monomeric quaternary ammonium salts (e.g., benzalkonium derivatives). This complexity may enhance its stability in aqueous environments but reduce volatility compared to phosphazenes .

Counterion Reactivity : Unlike chloride or bromide salts, the triiodide ion (I₃⁻) introduces redox activity, enabling iodine release for antimicrobial action. This contrasts with phosphazenes, which derive functionality from their phosphorus-nitrogen backbone rather than counterions .

Synthetic Methodology : The synthesis of dispirophosphazenes () involves spirocyclic phosphazene cores and diamines, requiring multi-day reactions in THF with triethylamine . In contrast, quaternary ammonium triiodides typically form via alkylation of amines followed by anion exchange, suggesting shorter synthesis times but stricter purification requirements.

Stability and Performance
  • Thermal Stability: Phosphazenes exhibit superior thermal resilience (>250°C) due to their inorganic-organic hybrid structure, whereas quaternary ammonium salts (including the target compound) decompose at lower temperatures (~100–200°C).
  • Antimicrobial Efficacy: Dimeric QACs like didecyldimethylammonium chloride show lower MIC values than monomeric analogs, implying that the target compound’s dimeric design could enhance biocidal potency. However, iodine’s volatility may limit its residual activity compared to non-oxidizing QACs.

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